cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane

Description

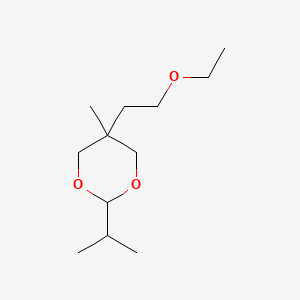

cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane is a bicyclic ether compound characterized by a 1,3-dioxane ring with three substituents:

- A 2-ethoxyethyl group at the 5-position.

- A methyl group at the 5-position.

- An isopropyl group at the 2-position.

The cis stereochemistry indicates that the substituents on the dioxane ring are oriented on the same side, influencing its physical properties (e.g., melting point, solubility) and chemical reactivity. This compound belongs to a broader class of 1,3-dioxane derivatives, which are widely studied for their conformational rigidity and utility in organic synthesis, pharmaceuticals, and materials science .

Properties

CAS No. |

22644-80-0 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane |

InChI |

InChI=1S/C12H24O3/c1-5-13-7-6-12(4)8-14-11(10(2)3)15-9-12/h10-11H,5-9H2,1-4H3 |

InChI Key |

UUBPWYVITMKKCM-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC1(COC(OC1)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization Using Vinyl Ethers

One of the primary methods involves the reaction of cyclohexenol derivatives with vinyl ethers under acidic conditions to form acetal intermediates, which can then be converted into the desired 1,3-dioxane ring system.

- Starting from 2-methyl-5-(1-methylethyl)-2-cyclohexen-1-ol , an acidic reaction with vinyl ethers (RO) produces acetals.

- The acetals formed are acid-catalyzed and thermally cleaved to yield aldehydes that serve as precursors for further cyclization.

- Vinyl ether radicals (R) can be varied from linear to branched C1-C20 alkyl groups, including cyclopentyl and cyclohexyl radicals, allowing for introduction of different alkoxyethyl substituents such as the 2-ethoxyethyl group in the target compound.

Cyclization and Dehydration of Diols

Another approach employs the cyclization of diols to form the 1,3-dioxane ring:

- The diol precursor, such as 3,7-dimethyloctane-1,6-diol , undergoes cyclization in the presence of dehydrating agents like strong inorganic protic acids (e.g., sulfuric acid), organic acids (e.g., para-toluenesulfonic acid), or Lewis acids (e.g., Fe(III) chloride).

- The reaction is typically conducted by adding the diol dropwise to a boiling mixture of the dehydrating reagent and an inert solvent such as toluene.

- Subsequent catalytic hydrogenation (using Raney nickel or platinum oxide catalysts) reduces unsaturated intermediates to the saturated 1,3-dioxane derivative.

Use of Protective and Leaving Groups for Cyclization

- Compounds with suitable leaving groups (e.g., mesylate, tosylate, benzenesulfonate) on the diol or hydroxy precursor can undergo base-promoted cyclization to form the dioxane ring.

- These leaving groups are introduced by standard methods for protective group chemistry on diols, facilitating intramolecular cyclization.

Reduction and Hydrogenation Steps

- Reduction of keto or unsaturated intermediates is essential to achieve the saturated 1,3-dioxane ring with the correct substitution pattern.

- Catalysts such as Raney nickel, platinum oxide, or palladium on carbon are used under controlled temperature and hydrogen pressure conditions (e.g., up to 80 °C and 20 bar hydrogen pressure) to ensure selective hydrogenation without over-reduction or side reactions.

Comparative Data Table of Preparation Methods

Research Results and Observations

- The acid-catalyzed reaction with vinyl ethers allows for the selective introduction of the ethoxyethyl substituent on the dioxane ring, crucial for the synthesis of cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane .

- Cyclization of diols under dehydrating conditions is a robust method to form the core ring structure, with the possibility of tuning substituents by varying the diol precursor and reaction conditions.

- Hydrogenation steps require careful control of temperature and pressure to avoid isomerization or decomposition, with Raney nickel being a preferred catalyst for selective reduction.

- The cis-isomer can be enriched by controlling reaction conditions and purification techniques such as fractional distillation and chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the compound into simpler alcohols or ethers.

Substitution: The ethoxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler alcohols or ethers.

Scientific Research Applications

5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares the target compound with structurally related 1,3-dioxane derivatives:

Key Observations

Substituent Effects on Physical Properties

- Ether vs. Ester Groups : The 2-ethoxyethyl group in the target compound introduces greater hydrophobicity compared to the hydroxy group in cis-5-hydroxy-2-methyl-1,3-dioxane (LogP ~0.5 vs. ~3.5 for the target) .

- Branching and Melting Points: The cis-5-acetyloxy-2-phenyl derivative (7d) has a higher melting point (98–101°C) than non-aromatic analogs due to π-stacking interactions from the phenyl group .

Chemical Reactivity

- Hydrolysis Resistance : The 1,3-dioxane ring’s conformational rigidity and ether linkages make it resistant to hydrolysis compared to ester-containing derivatives (e.g., 7d) .

- Functional Group Compatibility : The ethoxyethyl group in the target compound offers a balance of hydrophobicity and polarity, making it suitable for applications requiring moderate solubility in both aqueous and organic phases.

Biological Activity

cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane is an organic compound belonging to the dioxane class, characterized by a six-membered ring containing two oxygen atoms. This compound has garnered attention due to its potential biological activities and interactions with various biomolecules, making it a subject of interest in both chemical and biological research.

The molecular formula of this compound is C12H24O3, with a molecular weight of 216.32 g/mol. The compound features a unique structure that includes an ethoxyethyl group, a methyl group, and a propan-2-yl group attached to the dioxane ring. Its structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS No. | 22644-79-7 |

| Molecular Formula | C12H24O3 |

| Molecular Weight | 216.32 g/mol |

| IUPAC Name | 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane |

| InChI Key | UUBPWYVITMKKCM-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, which can lead to significant changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Interaction with Enzymes and Receptors

Research indicates that this compound may influence various enzymatic processes through reversible or irreversible binding mechanisms. Its ability to modulate enzyme activity makes it a candidate for further studies in pharmacology and toxicology.

In Vitro Studies

Recent studies have highlighted the potential of this compound in inhibiting specific biological pathways. For instance, it has been shown to exhibit inhibitory effects on certain cancer cell lines by disrupting mitotic processes .

Case Study: Cancer Cell Lines

A notable study explored the effects of this compound on centrosome-amplified human cancer cells. The results indicated that treatment with this compound led to an increase in multipolarity during cell division, thereby inducing cell death through aberrant mitotic spindle formation .

Applications in Research and Industry

This compound has several applications across different fields:

- Organic Synthesis : Utilized as a solvent and reagent in various chemical reactions.

- Drug Delivery Systems : Investigated for its potential to form stable complexes with drugs, enhancing delivery efficiency.

- Polymer Production : Used as a stabilizer in chemical formulations.

Q & A

Q. What synthetic strategies are effective for preparing cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane, and how do reaction conditions influence regioselectivity?

Synthesis typically employs acid-catalyzed cyclization of diols with carbonyl precursors. For example, toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus facilitates water removal, improving yield. Substituent placement (e.g., 2-isopropyl vs. 5-ethoxyethyl) depends on steric and electronic factors: bulkier groups favor equatorial positions during ring formation. Reaction temperature and solvent polarity also impact regioselectivity, with aprotic solvents favoring kinetic control .

Q. How can NMR spectroscopy be utilized to confirm the cis configuration and substituent positions in this compound?

¹H and ¹³C NMR are critical for assigning substituent positions and stereochemistry. Vicinal coupling constants (³JHH) between axial protons on the dioxane ring (~3–5 Hz) indicate chair conformations, while NOESY correlations between axial substituents (e.g., 2-isopropyl and 5-methyl groups) confirm cis stereochemistry. Chemical shifts for ethoxyethyl protons (δ ~1.2–1.4 ppm for CH₂CH₃) and isopropyl groups (δ ~0.9–1.1 ppm) provide additional confirmation .

Q. What crystallographic techniques are recommended for resolving the solid-state structure of this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Conformational analysis via Mercury software can compare experimental bond lengths/angles with density functional theory (DFT) predictions to validate chair or twist-boat conformations .

Advanced Research Questions

Q. How do stereoelectronic interactions influence the conformational dynamics of this compound in solution?

The anomeric effect and hyperconjugation between oxygen lone pairs and adjacent σ* orbitals stabilize axial substituents. However, steric hindrance from the 2-isopropyl group may force the ethoxyethyl moiety into an equatorial position. Solvent-dependent NMR studies (e.g., in CDCl₃ vs. C₆D₆) reveal conformational equilibria, with ΔG° values calculated via van’t Hoff plots. RI-MP2/cc-pVTZ calculations predict energy barriers for ring flipping .

Q. What computational methods are suitable for modeling the thermal decomposition pathways of this compound, and how do substituents affect stability?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can map Gibbs energy profiles for decomposition. Substituents like ethoxyethyl may stabilize transition states via electron-donating effects, while bulky isopropyl groups increase steric strain, accelerating ring-opening. Intrinsic reaction coordinate (IRC) analysis identifies key intermediates, and kinetic studies (e.g., Eyring equations) quantify substituent impacts on activation energies .

Q. How should researchers reconcile discrepancies between experimental NMR data and computational conformational predictions?

Discrepancies often arise from solvent effects or incomplete basis sets in calculations. Hybrid methods, such as combining molecular dynamics (MD) simulations with explicit solvent models (e.g., COSMO), improve agreement. Benchmarking against X-ray data ensures accuracy. For example, if DFT predicts an equatorial methyl group but NMR shows axial preference, solvation entropy or crystal packing forces may dominate .

Q. What strategies optimize the synthesis of derivatives for biological activity screening?

Introducing functional groups (e.g., nitro, acyl) at the 5-position via nucleophilic substitution or Friedel-Crafts alkylation can enhance bioactivity. Parallel synthesis using automated liquid handlers increases throughput. In vitro assays (e.g., enzyme inhibition or cytotoxicity in HepG2 cells) should control for dioxane ring stability under physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.